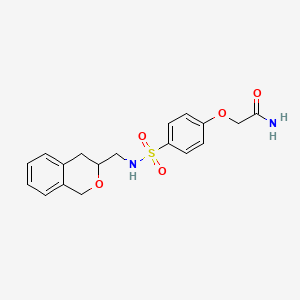

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide

Description

2-(4-(N-(Isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is a sulfonamide-acetamide hybrid compound characterized by a phenoxyacetamide backbone linked to an isochroman-3-ylmethyl sulfamoyl group. The isochroman substituent distinguishes it from other analogs, possibly influencing receptor binding and bioavailability.

Properties

IUPAC Name |

2-[4-(3,4-dihydro-1H-isochromen-3-ylmethylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c19-18(21)12-25-15-5-7-17(8-6-15)26(22,23)20-10-16-9-13-3-1-2-4-14(13)11-24-16/h1-8,16,20H,9-12H2,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSAASDHFODFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps:

Formation of Isochroman-3-ylmethylamine: Isochroman is reacted with a suitable alkylating agent to form isochroman-3-ylmethylamine.

Sulfamoylation: The isochroman-3-ylmethylamine is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.

Phenoxyacetamide Formation: The sulfamoyl intermediate is further reacted with phenoxyacetic acid or its derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its sulfonamide moiety, which is known for its antibacterial and anti-inflammatory properties.

Material Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

Biological Research: It can be used as a tool compound to study the biological pathways involving sulfonamides and their derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antibacterial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Table 2: NMR and Physicochemical Data

- NMR Trends: Sulfamoyl-phenoxyacetamide analogs exhibit characteristic peaks for methylene (δ 4.6–4.9 ppm) and aromatic protons (δ 6.9–8.8 ppm), as seen in 3j/3k and 7a . The target compound’s isochroman moiety would likely show distinct resonances for its fused benzopyran system (e.g., δ 3.5–4.5 ppm for oxygenated CH$_2$).

- Chromatographic Behavior : High Rf values (e.g., 0.81 for compound 9) suggest moderate polarity, comparable to the target compound’s predicted profile .

Table 3: Reported Bioactivities of Related Compounds

- Anticancer Activity: Thiazolidinone-acetamide derivatives () show potent activity against cancer cell lines, suggesting that the target compound’s acetamide backbone could be optimized for similar applications .

Biological Activity

2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes an isochroman moiety, a sulfamoyl group, and a phenoxyacetamide framework, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Isochroman Ring : A bicyclic compound known for various biological activities.

- Sulfamoyl Group : Often associated with antimicrobial properties.

- Phenoxyacetamide Linkage : Implicated in interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. The presence of the isochroman moiety may enhance this effect by increasing membrane permeability or inhibiting specific bacterial enzymes. Studies have demonstrated that derivatives of sulfamoyl compounds show efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer potential of this compound has been investigated through various in vitro assays. The compound appears to inhibit cell proliferation in several cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The interaction with specific kinases or receptors involved in tumor growth is a promising area of research.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.

Case Studies

Several studies have explored the biological activity of similar compounds. For instance:

- Study on Sulfamoyl Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the antibacterial activity of sulfamoyl-containing compounds, showing significant inhibition against Staphylococcus aureus .

- Isochroman-Based Anticancer Agents : Research published in Cancer Letters demonstrated that isochroman derivatives could effectively induce apoptosis in breast cancer cells through caspase activation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Enzyme inhibition, ROS generation |

| N-(isochroman-3-ylmethyl)-N-methyl-5-oxopyrrolidine-2-carboxamide | Low | Moderate | Receptor modulation |

| N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamide | High | Low | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.